REACTION_CXSMILES
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[F:1][C:2]([F:27])([F:26])[C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:25])[NH:11][CH:12]2[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]2)=[CH:5][CH:4]=1>Cl>[NH:15]1[CH2:16][CH2:17][CH:12]([NH:11][C:10]([NH:9][C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:1])([F:26])[F:27])=[CH:4][CH:5]=2)=[O:25])[CH2:13][CH2:14]1
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Name
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|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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FC(C1=CC=C(C=C1)NC(NC1CCN(CC1)C(=O)OC(C)(C)C)=O)(F)F
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was refluxed for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
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The solvent was removed under vacuo
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Type
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CUSTOM
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Details
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The final precipitates (0.9 g, 3.13 mmol, 78%)
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Type
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FILTRATION
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Details
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were filtered
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Type
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CUSTOM
|
Details
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dried under high vacuum
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Type
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CUSTOM
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Details
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The final product (PTU/2) was served as a scaffold for the following urea inhibitors synthesis
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Name
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Type
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|
Smiles
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N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |